Product packaging for Disodium 4-decyl 2-sulphonatosuccinate(Cat. No.:CAS No. 7328-38-3)

Disodium 4-decyl 2-sulphonatosuccinate

Cat. No.: B12660140
CAS No.: 7328-38-3
M. Wt: 382.38 g/mol
InChI Key: KLMGYAAHDXFWTL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Disodium 4-Decyl 2-Sulphonatosuccinate is an anionic surfactant of high interest in chemical and cosmetic research due to its favorable emulsifying and foaming properties. Its structure, featuring a sulfonated succinic acid backbone esterified with a decyl group, confers amphiphilic characteristics, making it effective at reducing surface tension . This compound is recognized for its mildness, exhibiting very low skin and eye irritation, which positions it as an excellent candidate for the formulation of mild cleansing products such as shampoos, facial cleansers, and body washes . In research settings, it is valued for its roles as a cleansing agent, foaming booster, and hydrotrope, where it enhances the solubility of other substances in aqueous systems . The typical synthesis route involves the esterification of maleic anhydride with the corresponding alcohol, followed by sulfonation and neutralization to form the disodium salt . As a standard practice, researchers are advised to optimize reaction conditions and concentrations for their specific applications. This product is intended for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24Na2O7S B12660140 Disodium 4-decyl 2-sulphonatosuccinate CAS No. 7328-38-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

7328-38-3

Molecular Formula

C14H24Na2O7S

Molecular Weight

382.38 g/mol

IUPAC Name

disodium;4-decoxy-4-oxo-2-sulfonatobutanoate

InChI

InChI=1S/C14H26O7S.2Na/c1-2-3-4-5-6-7-8-9-10-21-13(15)11-12(14(16)17)22(18,19)20;;/h12H,2-11H2,1H3,(H,16,17)(H,18,19,20);;/q;2*+1/p-2

InChI Key

KLMGYAAHDXFWTL-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Ii. Molecular Structure and Interfacial Behavior

Structural Design Principles of Disodium (B8443419) 4-Decyl 2-Sulphonatosuccinate

The compound's design as a surfactant is based on the deliberate combination of water-insoluble and water-soluble components within a single molecule.

Disodium 4-decyl 2-sulphonatosuccinate is an amphiphilic molecule, meaning it possesses both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. uni.lu The hydrophobic portion is the decyl group, a ten-carbon alkyl chain (C10H21-). This nonpolar tail is responsible for the molecule's low affinity for water and its tendency to seek out non-aqueous environments like air or oil.

Conversely, the hydrophilic headgroup consists of the highly polar sulphonatosuccinate moiety. This group contains an ester linkage, a carboxylate group (-COO⁻), and a sulfonate group (-SO₃⁻), both of which are associated with sodium counter-ions (Na⁺). uni.lu This dual-charge nature makes the headgroup readily soluble in water.

The length of the hydrophobic alkyl chain is a critical factor in determining a surfactant's properties. In this case, the decyl (C10) chain strikes a balance that influences its surface activity. Generally, for a homologous series of surfactants, increasing the alkyl chain length leads to a decrease in the critical micelle concentration (CMC) and the surface tension at the CMC (γCMC). rsc.org The CMC is the concentration at which surfactant molecules begin to aggregate into micelles. A lower CMC indicates greater efficiency in micelle formation.

The critical micelle concentration for this compound has been reported as 1.2 mM. For comparison, the related but longer-chain Disodium 4-dodecyl (C12) 2-sulphonatosuccinate has a lower CMC of 0.8 mM, illustrating the principle that a longer hydrophobic tail enhances the driving force for micellization.

The sulphonatosuccinate headgroup imparts key characteristics to the surfactant. Sulfosuccinates are known for being mild anionic surfactants. jst.go.jpresearchgate.net The headgroup contains two potential anionic centers: a sulfonate group and a carboxylate group. The sulfonate group is a strong acid anion, meaning it remains ionized (negatively charged) across a wide pH range. The carboxylate group provides an additional hydrophilic center. This dual-hydrophilic nature, combined with the ester linkage, contributes to its effectiveness in reducing surface tension while maintaining desirable properties for various applications. researchgate.net

Surface Activity and Interfacial Tension Reduction

The primary function of a surfactant is to concentrate at interfaces and reduce the interfacial tension between two immiscible phases, such as liquid-air or liquid-liquid (e.g., oil-water).

When introduced into an aqueous solution, molecules of this compound spontaneously migrate to interfaces. At the liquid-air interface, the hydrophobic decyl tails orient themselves away from the bulk water phase and point towards the air. Simultaneously, the hydrophilic sulphonatosuccinate headgroups remain immersed in the aqueous phase. mdpi.com This arrangement disrupts the cohesive energy at the surface of the water, thereby lowering the surface tension.

A similar mechanism occurs at a liquid-liquid interface, such as that between oil and water. The decyl tail will preferentially partition into the oil phase, while the ionic headgroup remains in the water, creating a molecular bridge between the two immiscible liquids. mdpi.com This process reduces the energy required to increase the interfacial area, facilitating the formation of emulsions.

The extent to which a surfactant concentrates at an interface can be quantified by the surface excess concentration (Γ). This value represents the excess number of surfactant molecules at the interface compared to the bulk solution. The relationship between the change in surface tension (γ), the bulk concentration of the surfactant (C), and the surface excess is described by the Gibbs adsorption isotherm. nih.govwikipedia.org

For an ionic surfactant like this compound, which dissociates in water, the equation is given as:

Γ = - (1 / (m * R * T)) * (dγ / dlnC)

Where:

Γ is the surface excess concentration.

R is the universal gas constant.

T is the absolute temperature.

dγ/dlnC is the slope of the plot of surface tension versus the natural logarithm of the surfactant concentration (below the CMC).

m is a pre-factor that accounts for the dissociation of the ionic surfactant. For a 1:2 electrolyte like this disodium salt in the absence of excess salt, the theoretical value of m can be complex, but it accounts for the surfactant ion and its counter-ions. acs.orgacs.org

This equation is fundamental in surface science, as it allows for the calculation of the surface excess concentration—and subsequently, the area occupied by each surfactant molecule at the interface—from experimental surface tension measurements. nih.gov It provides a quantitative link between the macroscopic property of surface tension reduction and the molecular-level phenomenon of adsorption.

Wetting Characteristics and Surface Modification

The efficacy of a surfactant in promoting wetting is fundamentally linked to its molecular structure, which dictates its ability to lower the surface tension of a liquid and the contact angle at the solid-liquid-air interface.

Fundamental Principles of Wetting Enhancement

This compound is an anionic surfactant, characterized by a hydrophilic sulfonate head group and two hydrophobic alkyl chains, one of which in this case is a decyl group. This amphiphilic nature drives the molecules to accumulate at interfaces, such as the air-water interface, thereby reducing the cohesive energy at the surface and, consequently, the surface tension.

The primary mechanism of wetting enhancement by surfactants involves the reduction of the liquid's surface tension (γ_LV). According to Young's equation, the contact angle (θ) of a droplet on a solid surface is determined by the balance of three interfacial tensions: solid-vapor (γ_SV), solid-liquid (γ_SL), and liquid-vapor (γ_LV). By lowering γ_LV, the surfactant enables the liquid to spread more readily across the solid surface, leading to a decrease in the contact angle and improved wetting.

Dialkyl sulfosuccinates are particularly effective wetting agents due to their molecular geometry. The two alkyl chains provide a significant hydrophobic character, leading to efficient packing at the interface and a rapid reduction in surface tension even at low concentrations. atamankimya.comdynaglycolsindia.com For instance, the closely related sodium dioctyl sulfosuccinate (B1259242) is known for its ability to dramatically lower the surface tension of water. consolidated-chemical.comunivarsolutions.com It is anticipated that this compound would exhibit similar, potent surface activity.

The critical micelle concentration (CMC) is another crucial parameter. It represents the concentration at which surfactant molecules begin to form aggregates (micelles) in the bulk solution. Beyond the CMC, the surface tension of the solution remains relatively constant at its minimum value. The effectiveness of a surfactant as a wetting agent is often maximal at or near its CMC. researchgate.net While the specific CMC of this compound is not documented in the available literature, it is expected to be in a low millimolar range, typical for dialkyl sulfosuccinates.

Table 1: Comparative Surface Tension of Related Sulfosuccinate Surfactants

SurfactantConcentration (%)Surface Tension (dynes/cm)
Sodium Dioctyl Sulfosuccinate (Aerosol OT)0.1~27 consolidated-chemical.com

Note: Data for this compound is not available. The value for Sodium Dioctyl Sulfosuccinate is provided for comparative purposes.

Spreading Dynamics on Solid Substrates

The spreading of a surfactant solution on a solid substrate is a dynamic process governed by a complex interplay of forces, including surface tension gradients (Marangoni effect), viscous dissipation, and inertial effects. rsc.org When a droplet of a surfactant solution is deposited on a surface, the surfactant molecules adsorb to the newly created liquid-air and solid-liquid interfaces.

For dialkyl sulfosuccinates, the rate of diffusion to and adsorption at the interface is typically rapid. univarsolutions.com This quick action is a key attribute for applications requiring fast wetting. The initial spreading is often driven by the difference between the liquid's surface tension and the solid's surface energy. As the droplet spreads, the surface area increases, leading to a temporary depletion of surfactant molecules at the advancing contact line. This creates a surface tension gradient, with a higher surface tension at the leading edge compared to the center of the droplet. This gradient can induce a Marangoni flow, which further enhances the spreading rate. rsc.org

The dynamics of spreading can be influenced by the substrate's properties (e.g., hydrophobicity, roughness) and the surfactant's concentration. Studies on similar surfactants have shown that the spreading diameter of a droplet increases with time, eventually reaching an equilibrium state. nih.gov The rate of spreading is often highest in the initial moments after deposition.

The presence of a pre-existing surfactant layer on the substrate can impede the spreading of a newly introduced surfactant solution. northwestern.edu However, it can also facilitate the propagation of a surface-compression disturbance.

Table 2: Qualitative Spreading Characteristics of Dialkyl Sulfosuccinate Solutions

PropertyExpected Behavior for this compound
Initial Spreading Rapid, driven by low surface tension.
Marangoni Effect Likely to contribute to spreading dynamics due to surface tension gradients.
Influence of Concentration Spreading rate and final area are expected to increase with concentration up to the CMC.
Substrate Interaction The degree of wetting will depend on the surface energy of the solid substrate.

Note: This table is based on the general behavior of dialkyl sulfosuccinates, as specific experimental data for this compound is unavailable.

Iii. Self Assembly and Supramolecular Organization

Micellization Thermodynamics and Kinetics

The transition of individual surfactant molecules (unimers) in a solution to forming aggregates (micelles) is a dynamic equilibrium. This process is governed by thermodynamic principles, and its study provides insight into the molecular forces driving the formation of these supramolecular structures. The key event in this process is reaching the Critical Micelle Concentration (CMC).

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form in significant numbers. At concentrations below the CMC, the surfactant molecules exist predominantly as monomers. As the concentration approaches and surpasses the CMC, there is a distinct change in several physicochemical properties of the solution, which can be monitored to determine this value.

While specific experimental data for Disodium (B8443419) 4-decyl 2-sulphonatosuccinate is not extensively available in publicly accessible literature, the methodologies for determining its CMC would be consistent with those used for other anionic surfactants.

Conductivity measurement is a widely used and precise method for determining the CMC of ionic surfactants. The principle lies in the change in the molar conductivity of the solution with increasing surfactant concentration. Below the CMC, the conductivity increases linearly with concentration as the surfactant dissolves as individual ions. However, upon micelle formation, the mobility of the surfactant ions is significantly reduced because they are incorporated into larger, slower-moving aggregates. Furthermore, these micelles bind a fraction of the counter-ions, further reducing the number of free charge carriers. This results in a noticeable change in the slope of the conductivity versus concentration plot. The point of intersection of the two linear portions of the graph, below and above the transition, is taken as the CMC. For related anionic surfactants, this method has proven to be highly reliable.

Spectroscopic techniques, particularly fluorescence spectroscopy, offer a sensitive method for CMC determination. This often involves the use of a fluorescent probe that has different fluorescence characteristics in polar (aqueous) and non-polar (micellar core) environments. As micelles form, the probe partitions into the hydrophobic core of the micelles, leading to a significant change in its fluorescence spectrum (e.g., intensity, wavelength of maximum emission). Plotting this change against the surfactant concentration reveals a distinct transition point corresponding to the CMC.

Static light scattering is another powerful technique. The intensity of light scattered by a solution is proportional to the size and concentration of particles. Below the CMC, scattering is low as it is caused by small individual surfactant monomers. Above the CMC, the formation of much larger micelles leads to a sharp increase in scattering intensity. A plot of the scattered light intensity versus surfactant concentration will show a distinct break at the CMC.

The osmotic pressure of a surfactant solution changes with concentration. According to colligative properties, osmotic pressure is dependent on the number of solute particles. As surfactant monomers aggregate into micelles, the total number of independent particles in the solution decreases, leading to a change in the osmotic coefficient. A plot of osmotic pressure versus surfactant concentration will exhibit a change in slope at the CMC. nih.gov

Similarly, precise density measurements can be used to determine the CMC. The apparent molar volume of the surfactant changes upon micellization. By plotting the density of the solution as a function of surfactant concentration, a break in the curve can be observed at the CMC, reflecting the change in how the surfactant molecules are organized in the solution.

The spontaneity of micelle formation is dictated by the change in the standard Gibbs free energy of the system. This thermodynamic parameter incorporates both enthalpic and entropic contributions to the process.

The standard Gibbs free energy of micellization (ΔG°m) is a key indicator of the thermodynamic feasibility of micelle formation. A negative ΔG°m value signifies a spontaneous process. For ionic surfactants, this can be calculated from the CMC value using the following equation:

ΔG°m ≈ (2 - β) RT ln(CMC)

Where:

R is the ideal gas constant.

T is the absolute temperature in Kelvin.

CMC is the critical micelle concentration expressed as a mole fraction.

β is the degree of counter-ion binding to the micelle, which can also be determined from conductometric measurements as the ratio of the slopes of the conductivity versus concentration plot above and below the CMC.

Micellar Structure and Aggregation Phenomena

The micellar aggregation number (N) is a key parameter that defines the size of the micelles. For the homologous series of disodium 4-alkyl 3-sulfonatosuccinates, the aggregation number increases with the length of the alkyl chain. For disodium 4-decyl 2-sulphonatosuccinate (referred to as ddss), the aggregation number has been determined experimentally at 25.0°C using viscosity and conductance methods. publish.csiro.au Both techniques yielded a consistent aggregation number of 50. publish.csiro.au This value is significantly larger than that of the shorter-chain homologues, the hexyl (N=15) and octyl (N=29) variants, indicating that the longer decyl chain promotes the formation of larger micelles. publish.csiro.au

Table 1: Micellar Properties of Disodium 4-alkyl 3-sulfonatosuccinates at 25.0°C Data sourced from reference publish.csiro.au

Interactive Data Table of Micellar Properties
Surfactant (Homologue)AbbreviationCMC (mol dm⁻³)Aggregation Number (N)Volume Change on Micellization (ΔV_m, cm³ mol⁻¹)
Disodium 4-hexyl 3-sulphonatosuccinatedhss0.33157.0
Disodium 4-octyl 3-sulphonatosuccinatedoss0.14298.8
This compoundddss0.041509.1

The morphology of surfactant micelles is influenced by the packing of the amphiphilic molecules, which can be predicted by the surfactant packing parameter. For many ionic surfactants with a single head group and a single tail, micelles are often spherical at concentrations just above the CMC. nih.gov In the case of disodium 4-alkyl 3-sulfonatosuccinates, the presence of two ionic head groups introduces structural complexity. For the octyl homologue (doss), it has been suggested that the two polar heads, along with their carbon linkage, are likely situated in an aqueous environment, and the micelles themselves are spherical. publish.csiro.au Given that this compound belongs to the same homologous series, it is plausible that its micelles are also spherical, at least at concentrations not significantly above the CMC.

The interior of the micelles formed by disodium 4-alkyl-3-sulfonatosuccinates is a dynamic environment. The mobility of the carbon atoms within the alkyl chains can be investigated using techniques such as Nuclear Magnetic Resonance (NMR) relaxation studies. nih.gov For this family of two-headed surfactants, the dynamics of the carbons within the micelles have been analyzed. nih.gov The NMR relaxation times have been found to increase progressively down the alkyl chain from the headgroup region. nih.gov Furthermore, the order parameter profile and the correlation time for fast motions for these two-headed surfactants are notably different from those of typical single-headed, single-tailed surfactants. nih.gov This difference is particularly pronounced in the headgroup region, which is a direct consequence of the structural constraints imposed by the presence of a second headgroup. nih.gov The study of aqueous micelles of this class of surfactants provides insights into the influence of multiple hydrophilic groups on the packing and dynamics within the micellar core. There is no information in the searched literature regarding the formation or dynamics of reversed micelles for this compound.

Solubilization and Microemulsion Systems

The formation of micelles by this compound is central to its ability to solubilize otherwise insoluble substances and to form stable microemulsions.

The primary mechanism of solubilization by this compound involves the entrapment of hydrophobic molecules within the core of its micelles. When this surfactant is dispersed in an aqueous medium at a concentration above its critical micelle concentration (CMC), which has been reported to be 1.2 mM, it forms spherical aggregates. The hydrophobic decyl chains orient themselves towards the interior of the micelle, creating a non-polar microenvironment. This core acts as a reservoir for hydrophobic compounds, effectively dissolving them in the bulk aqueous phase.

The efficiency of this solubilization is influenced by the length of the alkyl chain. Generally, for anionic surfactants, as the length of the hydrophobic tail increases, the CMC decreases, indicating a greater tendency to form micelles. researchgate.netrsc.org For instance, the dodecyl analogue, Disodium 4-dodecyl 2-sulphonatosuccinate, exhibits a lower CMC of 0.8 mM, suggesting more stable micelles. This trend indicates that the longer alkyl chain provides a more favorable hydrophobic environment for solubilization.

The location of the solubilized molecule, or solubilizate, within the micelle depends on its polarity. Non-polar molecules are typically located in the micellar core, while molecules with some polarity may reside in the palisade layer, between the hydrophobic and hydrophilic regions of the surfactant molecules.

A comparative look at the CMC of related sulfosuccinate (B1259242) surfactants highlights the impact of the alkyl chain length on micelle formation.

Surfactant NameAlkyl Chain LengthCritical Micelle Concentration (mM)
This compoundC101.2
Disodium 4-dodecyl 2-sulphonatosuccinateC120.8

This table illustrates that a longer alkyl chain leads to a lower CMC, indicating more favorable micelle formation.

At low surfactant concentrations, the system typically exists as a two-phase oil-in-water (o/w) or water-in-oil (w/o) emulsion. As the concentration of this compound increases, it can lead to the formation of a single-phase microemulsion. This microemulsion region is characterized by its thermodynamic stability and transparency. The extent of this single-phase region is dependent on factors such as the nature of the oil, the temperature, and the presence of any co-surfactants or salts. The addition of a co-surfactant, often a short-chain alcohol, can expand the microemulsion region by modifying the curvature of the surfactant film at the oil-water interface.

The stability of emulsions and microemulsions formulated with this compound is a key performance indicator. This surfactant enhances stability by adsorbing at the oil-water interface, thereby reducing the interfacial tension and creating a barrier against droplet coalescence.

Characterization of these systems involves various techniques to determine their physical and chemical properties. Droplet size and distribution are fundamental parameters, often measured using dynamic light scattering (DLS). For microemulsions, droplet sizes are typically in the range of 10 to 100 nanometers. The stability of these systems can be assessed through accelerated aging tests, such as centrifugation and temperature cycling, to observe any phase separation or changes in droplet size over time.

The rheological properties, or the flow behavior, of these emulsions are also important for many applications and can be characterized using viscometers. The viscosity of an emulsion is influenced by the volume fraction of the dispersed phase, the droplet size distribution, and the interactions between the droplets.

Research on alpha olefin sulfonates, which are also anionic surfactants, has shown that increasing the alkyl chain length can impact foam stability and emulsification properties. researchgate.netbohrium.com While C14-16 alpha olefin sulfonates show better emulsification than those with longer chains, foamability and foam stability tend to decrease with increasing alkyl chain length. researchgate.netbohrium.com These findings suggest that the C10 chain of this compound would likely provide a good balance of emulsification and foaming properties.

Iv. Synthetic Methodologies and Chemical Modifications

Synthetic Routes for Disodium (B8443419) 4-Decyl 2-Sulphonatosuccinate

The synthesis of Disodium 4-decyl 2-sulphonatosuccinate is typically achieved through a two-step process. The first step involves the formation of a maleate (B1232345) monoester, which is subsequently sulfonated to yield the final product.

The initial step in the synthesis is the esterification of maleic anhydride (B1165640) with decyl alcohol. This reaction involves the opening of the anhydride ring by the alcohol to form a monoester of maleic acid. ripublication.com The reaction is typically carried out by heating a mixture of maleic anhydride and decyl alcohol. ripublication.com For the synthesis of a monoester like this compound, a 1:1 molar ratio of maleic anhydride to decyl alcohol is theoretically required. The reaction can proceed without a catalyst, especially at elevated temperatures, as the heat of the reaction is often sufficient to melt the anhydride and initiate the esterification. ripublication.com However, to increase the reaction rate and improve the yield, acid catalysts are often employed.

Commonly used catalysts for this esterification include:

p-Toluenesulfonic acid

Sulfuric acid

Solid acid catalysts

The reaction progress can be monitored by measuring parameters such as the acid value and hydroxyl value of the reaction mixture. A decrease in these values indicates the consumption of the reactants and the formation of the ester. ripublication.com

Following the esterification, the resulting decyl maleate undergoes sulfonation. This is a crucial step that introduces the sulfonate group to the double bond of the maleate backbone, a reaction often referred to as a Michael addition. The most common sulfonating agent used for this purpose is an aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃). ripublication.comresearchgate.net The reaction is typically carried out by adding the sodium bisulfite solution to the decyl maleate and heating the mixture with continuous stirring. ripublication.com

The sulfonation reaction is sensitive to pH and temperature, and these parameters are carefully controlled to ensure the desired product is formed with high efficiency. After the sulfonation is complete, the reaction mixture is neutralized. An aqueous solution of sodium hydroxide (B78521) (NaOH) is commonly used for this purpose to yield the final product, this compound. ripublication.comtiiips.com

Purity Assessment and Isolation Techniques

Ensuring the purity of the synthesized this compound is critical for its performance in various applications. A combination of analytical techniques is employed to characterize the product and quantify any impurities.

Purity Assessment: The successful synthesis and purity of sulfosuccinate (B1259242) surfactants are confirmed using various spectroscopic and chromatographic methods. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is used to identify the functional groups present in the molecule, confirming the formation of the ester and the introduction of the sulfonate group. ripublication.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are powerful tools for elucidating the detailed chemical structure of the compound and ensuring the correct isomeric form has been produced. ripublication.comnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This method is highly effective for separating the desired product from unreacted starting materials and by-products, as well as for confirming its molecular weight. google.com

Isolation Techniques: After synthesis, the product needs to be isolated from the reaction mixture and purified.

Precipitation and Filtration: One common method involves adding an organic solvent to the crude product to precipitate out inorganic salts and unreacted sulfonating agents. The desired product, which is soluble in the organic solvent, can then be separated by filtration. google.com

Desolventizing: Following filtration, the organic solvent is removed, typically through heating or vacuum distillation, to obtain the purified this compound. google.com

Washing: The final product may be washed with a non-polar solvent like petroleum ether to remove any remaining non-polar impurities. ripublication.com

Purity Assessment and Isolation Techniques

TechniquePurposeKey Findings/Application
FTIR SpectroscopyFunctional group identificationConfirmation of ester and sulfonate groups.
NMR Spectroscopy (¹H & ¹³C)Structural elucidationVerification of the chemical structure and isomeric purity.
HPLC-MSSeparation and identificationQuantification of product purity and identification of impurities.
Precipitation & FiltrationPurificationRemoval of inorganic salts and unreacted reagents.
DesolventizingPurificationRemoval of the organic solvent used for precipitation.
WashingPurificationRemoval of non-polar impurities.

Derivatization and Structural Modification of the Sulfosuccinate Core

The versatility of the sulfosuccinate structure allows for a wide range of chemical modifications to tailor its properties. These modifications can be made to the hydrophobic tail or the hydrophilic head group.

Varying the Alkyl Chain: The properties of sulfosuccinate surfactants are highly dependent on the nature of the alkyl chain. By using different alcohols in the initial esterification step, a variety of sulfosuccinates with linear, branched, saturated, or unsaturated alkyl chains can be synthesized. researchgate.netnih.gov For instance, using oleyl alcohol results in a sulfosuccinate with an unsaturated tail, which can impact its solubility and surface activity. ripublication.com

Mono- and Diesters: Sulfosuccinates can exist as either monoesters or diesters. While this compound is a monoester, diesters are synthesized by reacting maleic anhydride with two moles of an alcohol. researchgate.net Diesters generally exhibit lower water solubility compared to their monoester counterparts. researchgate.net

Ethoxylation: The introduction of ethylene (B1197577) oxide (EO) units to the alcohol before esterification is a common strategy to modify the hydrophilic-lipophilic balance (HLB) of the resulting surfactant. tiiips.comresearchgate.net This leads to the formation of ethoxylated alkyl sulfosuccinates, which can exhibit different foaming and emulsifying properties. tiiips.com

Alkylpolyglucoside Sulfosuccinates: In a move towards more sustainable and bio-based surfactants, the polyoxyethylene chain can be replaced with a polyglucose chain. researchgate.net This results in alkylpolyglucoside sulfosuccinates, which have a higher proportion of their molecular structure derived from renewable raw materials. researchgate.net

Sustainable Synthesis Approaches and Process Optimization

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable and efficient methods for the synthesis of sulfosuccinates.

Use of Renewable Resources: A key aspect of sustainable synthesis is the use of starting materials derived from renewable sources. Fatty alcohols obtained from natural oils and fats are increasingly being used in the production of sulfosuccinates. ripublication.com The development of alkylpolyglucoside sulfosuccinates is another example of this trend. researchgate.net

Catalyst Innovation: The use of heterogeneous, recyclable catalysts is a major advancement in making the synthesis process more environmentally friendly. For example, solid acid catalysts like Amberlyst-15 have been successfully employed for both the esterification and sulfonation steps in the synthesis of dioctyl sodium sulfosuccinate. These catalysts can be easily recovered and reused multiple times without a significant loss in activity.

Process Optimization: Optimizing reaction parameters can lead to significant improvements in yield, reduction in reaction time, and energy savings. For the synthesis of sulfosuccinates, optimization strategies include:

Molar Ratio of Reactants: Fine-tuning the molar ratio of maleic anhydride to alcohol can maximize the yield of the desired ester and minimize the formation of by-products. nih.gov

Temperature and Reaction Time: By carefully controlling the temperature and duration of the esterification and sulfonation reactions, it is possible to achieve high conversion rates while minimizing energy consumption. nih.gov For example, ultrasound-assisted synthesis has been shown to significantly reduce reaction times. nih.gov

Catalyst Loading: Optimizing the amount of catalyst used can improve reaction efficiency without incurring unnecessary costs or generating excess waste.

Sustainable Synthesis and Process Optimization

ApproachDescriptionExample/Benefit
Renewable FeedstocksUtilizing starting materials from natural and renewable sources.Use of fatty alcohols from vegetable oils; reduces reliance on petrochemicals. ripublication.com
Recyclable CatalystsEmploying solid acid catalysts that can be easily separated and reused.Amberlyst-15 can be used for multiple reaction cycles, reducing waste.
Process Parameter OptimizationFine-tuning reaction conditions to maximize efficiency.Optimizing molar ratios, temperature, and reaction time can increase yield and reduce energy consumption. nih.gov
Ultrasound-Assisted SynthesisUsing ultrasonic irradiation to accelerate the reaction.Can lead to a significant reduction in reaction time and increased yield. nih.gov

V. Advanced Applications in Dispersed Systems and Interfacial Engineering

Performance in Enhanced Oil Recovery (EOR) Applications

In the realm of petroleum engineering, maximizing the extraction of hydrocarbons from reservoirs is a critical objective. Chemical Enhanced Oil Recovery (EOR) is a tertiary recovery method that involves injecting specialized chemical formulations to mobilize residual oil trapped in porous rock formations. sasol.com Anionic surfactants like Disodium (B8443419) 4-decyl 2-sulphonatosuccinate play a pivotal role in these formulations due to their ability to drastically alter the oil-water interfacial properties. sasol.com

The primary mechanism by which surfactants contribute to EOR is the significant reduction of interfacial tension (IFT) between the injected aqueous phase and the trapped crude oil. sasol.comnih.gov High IFT is a major cause of capillary trapping of oil within the reservoir's pore throats. By lowering this tension, the capillary forces are overcome, allowing the oil to be displaced and mobilized toward production wells. rsc.org

Disodium 4-decyl 2-sulphonatosuccinate, as an amphiphilic molecule, adsorbs at the oil-water interface. Its hydrophobic decyl tail orients into the oil phase, while the hydrophilic disodium sulphonatosuccinate head group remains in the aqueous phase. This arrangement disrupts the cohesive forces between water and oil molecules, leading to a dramatic decrease in IFT. Research on structurally similar compounds, such as disodium C-dodecyl sulphonatosuccinate, has demonstrated the ability to lower surface tension significantly, a key indicator of its potential for IFT reduction in EOR contexts. The efficiency of IFT reduction is a critical factor in the design of surfactant-based EOR floods, aiming to achieve ultra-low IFT values (typically <10⁻² mN/m) for optimal oil mobilization. nih.gov

Table 1: Surface Activity Properties of a Structurally Similar Surfactant

Property Value Compound Tested
Surface Tension 37.16 mN/m Disodium C-dodecyl sulphonatosuccinate
Critical Micelle Concentration 0.044 g/L Disodium C-dodecyl sulphonatosuccinate

This data is for a related compound and illustrates the surface-active potential of the sulfosuccinate (B1259242) class.

Surfactant-polymer (SP) and alkali-surfactant-polymer (ASP) flooding are advanced EOR techniques that rely on the in-situ formation of a microemulsion. nih.gov A microemulsion is a thermodynamically stable, transparent or translucent dispersion of oil and water, stabilized by an interfacial film of surfactant molecules. This compound can act as a primary or co-surfactant in these formulations.

Its role is to facilitate the formation of this microemulsion phase, which has a very low IFT with both the reservoir oil and the injection brine. This low-tension phase effectively "washes" the oil from the rock surfaces. The choice of surfactant is critical and depends on reservoir conditions such as temperature, salinity, and the type of crude oil. nih.gov The goal is to create a stable and effective microemulsion that can propagate through the reservoir, coalescing with trapped oil droplets and forming an oil bank that can be efficiently swept toward the production well. google.com

Functional Roles in Biochemical and Molecular Systems

The same amphiphilic properties that make this compound effective in EOR also allow it to interact with and manipulate biological systems. Its applications in biochemistry often leverage its ability to disrupt lipid structures and solubilize large molecules in aqueous environments.

Integral membrane proteins are crucial for cellular function but are notoriously difficult to study because they are embedded within the lipid bilayer of cell membranes. nih.govnih.gov To isolate and analyze these proteins, the membrane must be disrupted and the proteins solubilized in a way that preserves their native structure and function. sigmaaldrich.com

Detergents and surfactants are essential tools for this purpose. nih.govsigmaaldrich.com The process of solubilization occurs in stages as the surfactant concentration increases. Initially, surfactant monomers partition into the lipid bilayer. As the concentration approaches the critical micelle concentration (CMC), the bilayer becomes saturated, leading to its disintegration into mixed micelles, which are small aggregates containing lipids, proteins, and surfactant molecules. sigmaaldrich.commerckmillipore.com This effectively extracts the membrane protein from its native lipid environment and keeps it soluble in an aqueous buffer. sigmaaldrich.com

Surfactants like this compound and its analogs are considered mild, non-denaturing surfactants. This means they can break the lipid-lipid and lipid-protein interactions necessary for solubilization without disrupting the protein-protein interactions that maintain the protein's tertiary and quaternary structure. merckmillipore.com Research has specifically noted the use of the related compound, Disodium 4-dodecyl 2-sulphonatosuccinate, in cell lysis buffers for protein extraction because its mild surfactant properties facilitate membrane disruption without denaturing the target proteins.

Table 2: Detergent Properties Relevant to Protein Solubilization

Detergent Class Interaction Type Effect on Protein Structure Typical Application
Anionic (e.g., Sulfosuccinates) Breaks lipid-lipid and lipid-protein interactions. Generally non-denaturing at appropriate concentrations. Isolation of biologically active membrane proteins. merckmillipore.com

The fundamental actions of detergency and emulsification are central to many biological and biomedical applications. Detergency involves the removal of unwanted material (soil) from a surface, while emulsification is the process of dispersing one liquid in another immiscible liquid.

In bio-applications, this compound and its close relatives act as highly effective cleaning and emulsifying agents. They lower the surface tension of water, allowing it to better wet surfaces and penetrate soils. The surfactant molecules then surround particles of oil or grease, forming micelles that lift the soil from the surface and hold it in suspension, allowing it to be rinsed away. atamankimya.com Due to their large molecular structure and mild nature, sulfosuccinates like this are less likely to penetrate the skin, making them suitable for use in gentle cleansers and products for sensitive skin. atamankimya.com

As an emulsifier, the compound stabilizes mixtures of oil and water by forming a protective layer around the dispersed droplets, preventing them from coalescing. This property is valuable in the formulation of various biological and cosmetic products where stable emulsions are required. atamankimya.com

Synergistic Blends and Formulation Science

In many practical applications, a single surfactant is insufficient to provide all the desired properties for a given formulation. Consequently, this compound is often used in synergistic blends with other surfactants. Synergy occurs when the performance of the mixture is greater than the sum of the individual components.

Co-Surfactant Effects with Anionic, Nonionic, and Amphoteric Species

Interactions with nonionic surfactants , particularly ethoxylated alcohols, are also of significant interest. The combination of an anionic sulfosuccinate with a nonionic surfactant can lead to the formation of mixed micelles with properties that are intermediate between the two individual surfactants. jrhessco.comlew.ro These mixtures often exhibit a lower CMC and can provide enhanced solubilization capacity for hydrophobic substances. The presence of the nonionic surfactant can also improve the salt tolerance of the anionic sulfosuccinate.

With amphoteric surfactants , such as cocamidopropyl betaine, this compound can form complexes that lead to increased viscosity and enhanced foam stability in formulations. The electrostatic interactions between the anionic sulfosuccinate and the cationic or zwitterionic headgroup of the amphoteric surfactant at different pH values are key to these synergistic effects.

Table 1: Co-Surfactant Interaction Summary

Co-Surfactant Type Interaction with this compound Resulting Properties
Anionic (e.g., SLES) Synergistic, non-ideal mixing Lower CMC, reduced irritation
Nonionic (e.g., Ethoxylated Alcohols) Formation of mixed micelles Lower CMC, enhanced solubilization, improved salt tolerance

Impact on Foaming Characteristics and Foam Stability

The foaming properties of this compound are a key attribute in many of its applications. The generation of a stable and desirable foam is critical in products such as cleansers and detergents.

The addition of electrolytes, such as sodium chloride, can impact foam stability. Initially, a small amount of salt can increase foam stability by reducing the repulsion between the charged headgroups at the bubble surface, leading to a more stable film. researchgate.netmdpi.com However, excessive salt concentrations can lead to a decrease in foam stability due to the "salting-out" effect, which can reduce the solubility of the surfactant. researchgate.netmdpi.com

Co-surfactants play a crucial role in modifying the foam characteristics. For instance, the addition of amphoteric or nonionic surfactants can enhance foam volume and stability. researchgate.net The interaction between the surfactants at the air-water interface can lead to a more resilient and elastic film, which is less prone to rupture. The use of a dynamic foam analyzer can provide detailed information on foam structure, including bubble size distribution and liquid content, offering a more comprehensive understanding of foam stability. sanyo-si.comutb.czkruss-scientific.comkruss-scientific.com

Table 2: Factors Influencing Foam Characteristics of this compound

Factor Effect on Foaming
Surfactant Concentration Increased concentration generally leads to higher foam volume up to the CMC.
Electrolytes (e.g., NaCl) Low concentrations can enhance stability; high concentrations can decrease it. researchgate.netmdpi.comresearchgate.net

Rheological Modification and Viscosity Control in Formulations

This compound can also function as a rheology modifier, influencing the flow properties and viscosity of liquid formulations. This is particularly important in products where a specific thickness or consistency is desired for consumer appeal and product performance.

In combination with other surfactants, especially amphoterics like cocamidopropyl betaine, this compound can contribute to a significant increase in the viscosity of the formulation. firp-ula.org This thickening effect is often dependent on the concentration of the surfactants and the presence of electrolytes. The interaction between the anionic sulfosuccinate and the other surfactants can lead to the formation of elongated or worm-like micelles, which entangle and increase the viscosity of the solution.

The ability to control viscosity is a valuable tool for formulators, allowing them to create products with a wide range of textures, from thin liquids to thick gels, without the need for traditional polymeric thickeners.

Hydrotropic Properties and Solubilizing Power for Challenging Compounds

Hydrotropes are substances that enhance the solubility of poorly water-soluble compounds. This compound exhibits hydrotropic properties, which are beneficial in formulating products containing challenging ingredients. firp-ula.org

The unique structure of this surfactant, with its relatively short decyl chain and two ionic headgroups, allows it to increase the solubility of hydrophobic substances that are otherwise difficult to incorporate into aqueous systems. This is particularly relevant in the pharmaceutical industry for enhancing the solubility and bioavailability of poorly soluble drugs. wikipedia.org For example, studies on similar surfactants have shown their potential in solubilizing drugs like itraconazole, a BCS Class II drug with poor aqueous solubility. nih.govimpactfactor.orgnih.govfabad.org.tr The solubilization power of this compound can be attributed to the formation of mixed micelles with the hydrophobic compound, effectively encapsulating it within the micellar core and increasing its apparent water solubility. The molar solubilization ratio (MSR) is a key parameter used to quantify the solubilizing efficiency of a surfactant for a particular compound.

Industrial Materials Processing

The surface-active properties of this compound are also harnessed in various industrial processes to improve the handling and performance of materials.

Pigment and Particle Dispersion in Coating and Paint Formulations

In the coatings and paint industry, achieving a stable and uniform dispersion of pigments and other solid particles is crucial for the final product's quality, affecting properties like color strength, gloss, and stability. This compound and related sulfosuccinates are effective dispersing agents for this purpose. mdpi.com

The surfactant adsorbs onto the surface of the pigment particles, providing electrostatic and/or steric stabilization. This prevents the particles from agglomerating or settling out of the formulation. The anionic nature of the sulfosuccinate imparts a negative charge to the pigment particles, leading to repulsion between them and thus maintaining a stable dispersion. Its wetting properties also facilitate the initial incorporation of the dry pigment powder into the liquid medium. The use of such dispersing agents can lead to improved color development and allow for higher pigment loading in the formulation. kruss-scientific.comresearchgate.net

Table 3: Role in Pigment Dispersion

Function Mechanism
Wetting Reduces the interfacial tension between the pigment and the liquid medium.
Dispersion Breaks down pigment agglomerates into smaller particles.

Adhesion and Leveling Enhancement in Textile and Paper Industries

In the textile industry , surfactants are used in various stages of processing, including dyeing, finishing, and coating, to improve the interaction between the treatment chemicals and the textile fibers. researchgate.netresearchgate.netsanyo-si.comimpactfactor.org this compound can act as a wetting and leveling agent, ensuring uniform application of dyes and finishes. Its ability to reduce surface tension allows for better penetration of the treatment solutions into the fiber bundles, leading to more even results. Furthermore, in textile coatings and finishes, it can enhance the adhesion of the coating to the fiber surface, improving the durability and performance of the final product. kruss-scientific.com

In the paper industry , surfactants are employed in coating formulations to improve the quality and printability of the paper. nih.gov A related compound, disodium lauryl sulfosuccinate, is noted for its use in paper forming to achieve better adhesion and a denser structure. firp-ula.org By acting as a leveling agent, this compound can help to create a smoother and more uniform coating surface. This leads to improved gloss, reduced mottling, and better ink receptivity during printing. The surfactant helps to control the viscosity and flow properties of the coating color, ensuring an even application on the paper web.

Vi. Environmental Fate and Biodegradation Studies

Biodegradation Pathways and Kinetics

The biodegradation of Disodium (B8443419) 4-decyl 2-sulphonatosuccinate involves the microbial breakdown of the molecule into simpler substances. This process is crucial for its removal from the environment.

Comprehensive studies specifically detailing the aerobic and anaerobic degradation kinetics of Disodium 4-decyl 2-sulphonatosuccinate are not extensively available in public literature. However, the broader class of sulfosuccinate (B1259242) surfactants has been the subject of environmental research.

Aerobic Degradation: Sulfosuccinates are generally considered to be readily biodegradable under aerobic conditions. geoscienceworld.org The primary degradation mechanism is believed to be the enzymatic hydrolysis of the ester linkages, which breaks the molecule into smaller, more readily metabolized fragments. One study on a range of linear alkyl sulfosuccinates found that the rate of primary biodegradation followed first-order kinetics. nih.gov The degradation rate was observed to be dependent on the length of the alkyl chain, initially increasing from C4 to C6 and then decreasing for longer chains such as C8 and C13. nih.gov

Anaerobic Degradation: Under anaerobic conditions, such as those found in sediment and some wastewater treatment processes, sulfosuccinates have been shown to undergo a high degree of primary biodegradation. geoscienceworld.org However, complete mineralization (the conversion of the organic molecule to carbon dioxide and water) can be influenced by the molecular structure. Studies have indicated that linear alkyl sulphosuccinates are more likely to be completely mineralized, whereas branched alkyl sulphosuccinates may exhibit less complete ultimate biodegradation. geoscienceworld.org

A study on the biodegradation of dioctyl sodium sulfosuccinate (DOSS), a related dialkyl sulfosuccinate, in cold seawater showed rapid biotransformation after a lag period of 16 days at a concentration of 1 mg/L. nih.gov The degradation half-life of DOSS was found to be concentration-dependent, increasing significantly at higher concentrations. nih.gov

Interactive Data Table: General Biodegradation Characteristics of Alkyl Sulfosuccinates

Condition Degradation Type General Findings Influencing Factors Citation
AerobicReadily BiodegradablePrimary degradation follows first-order kinetics.Alkyl chain length geoscienceworld.orgnih.gov
AnaerobicHigh Primary BiodegradationComplete mineralization is structure-dependent.Linearity of the alkyl chain geoscienceworld.org
Cold Seawater (for DOSS)Rapid BiotransformationDegradation half-life is concentration-dependent.Surfactant concentration nih.gov

The biotransformation of sulfosuccinates is carried out by a variety of microorganisms equipped with the necessary enzymatic machinery.

Research has shown that mixed bacterial cultures isolated from soil are capable of the primary biodegradation of sodium alkyl sulfosuccinates. nih.gov In one study, these cultures were predominantly composed of Gram-negative psychrophilic bacteria that also exhibited proteolytic, lipolytic, and ammonifying activities. nih.gov Furthermore, single and mixed bacterial cultures of Comamonas terrigena have been demonstrated to carry out the primary biodegradation of dihexyl sulfosuccinate. nih.gov

The key enzymes involved in the initial stages of sulfosuccinate degradation are likely to be esterases . These hydrolytic enzymes catalyze the cleavage of the ester bonds in the molecule. researchgate.netnih.gov This initial hydrolysis would break down the this compound into decyl alcohol and a sulfonated succinic acid derivative. While specific sulfatases, which cleave sulfate (B86663) groups, are known, their role in the degradation of this specific compound, where the sulfur is present as a sulfonate, is less clear. imcstips.comresearchgate.net

The primary degradation of this compound is expected to proceed via the hydrolysis of its ester linkages. This would result in the formation of decyl alcohol and sulfosuccinic acid .

A study on the hydrolysis and photodegradation of dioctyl sodium sulfosuccinate (DOSS) identified a common degradation product. nih.gov Mass spectrometry analysis of this product indicated the substitution of an octyl group with a hydroxyl group, suggesting that hydrolysis of one of the ester bonds is a key transformation pathway. nih.gov Following the initial hydrolysis, the resulting alcohol (in this case, decyl alcohol) would likely undergo further biodegradation. The sulfosuccinic acid moiety is a more polar and water-soluble compound that would also be subject to further microbial degradation. Maleic acid, a related dicarboxylic acid, is known to be biodegradable under aerobic conditions in sewage sludge, soil, and water. wikipedia.org

Table: Expected Primary Degradation Products of this compound

Parent Compound Initial Degradation Step Expected Primary Products Citation
This compoundEnzymatic HydrolysisDecyl alcohol nih.govwikipedia.org
Sulfosuccinic acid nih.govwikipedia.org

Environmental Partitioning and Mobility

The way in which this compound distributes itself in the environment is largely governed by its interaction with soil and sediment particles and its behavior in water.

Anionic surfactants, in general, tend to have a lower affinity for negatively charged soil particles. However, adsorption can increase in soils with higher organic matter content, as the hydrophobic alkyl chain of the surfactant partitions into the organic phase. chemsafetypro.com The mobility of anionic surfactants in soil can vary substantially, and they generally exhibit greater mobility than cationic surfactants. geoscienceworld.org Studies on other anionic surfactants have shown that increasing the length of the linear hydrocarbon chain leads to decreased mobility in soil. geoscienceworld.org

In aquatic environments, the transport and distribution of this compound will be influenced by its water solubility and its tendency to adsorb to suspended particles and sediment. Due to its surfactant nature, it will accumulate at interfaces, such as the air-water interface and the surface of suspended solids.

The mobility of anionic surfactants in aquatic systems is a complex process. While advection and dispersion are major transport mechanisms, the interaction with soil and sediment can retard their movement. nm.gov The mobility of alkyl sulfate surfactants has been shown to decrease with increasing alkyl chain length. geoscienceworld.org Given its C10 alkyl chain, this compound would be expected to have moderate mobility in aquatic systems, with some partitioning to sediment, particularly in waters with high suspended solid loads.

Photodegradation Mechanisms

The photocatalytic degradation of anionic surfactants like Sodium Dodecyl Benzene Sulfonate (SDBS) and Sodium Lauryl Sulfate (SLS) has been the subject of various studies. researchgate.netosti.gov This process typically involves the use of a photocatalyst, such as titanium dioxide (TiO2) or zinc oxide (ZnO), which, upon irradiation with UV light, generates highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). osti.govmdpi.com These radicals are powerful oxidizing agents that can initiate the breakdown of the surfactant molecule.

The proposed mechanism for the photocatalytic degradation of anionic surfactants generally follows these steps:

Adsorption: The anionic surfactant molecules adsorb onto the surface of the photocatalyst. The efficiency of this step can be influenced by the pH of the solution, which affects the surface charge of both the surfactant and the catalyst. researchgate.netgigvvy.com

Generation of Reactive Oxygen Species: When the photocatalyst is exposed to UV radiation, it absorbs photons, leading to the formation of electron-hole pairs. These charge carriers react with water and dissolved oxygen to produce hydroxyl radicals and other reactive species. osti.govmdpi.com

Oxidative Attack: The highly reactive hydroxyl radicals attack the surfactant molecule. In the case of a compound like this compound, the attack would likely occur at the alkyl chain and the ester and sulfonate functional groups.

Mineralization: Through a series of oxidation reactions, the complex organic structure of the surfactant is broken down into simpler, smaller molecules, and ultimately mineralized into carbon dioxide, water, and inorganic salts. osti.gov

Studies on SDBS have shown that the aromatic moiety is often decomposed more rapidly than the alkyl chain. osti.gov For dialkyl sulfosuccinates, the ester linkages are susceptible to hydrolytic cleavage, which would be accelerated by the oxidative conditions of photocatalysis. The ultimate fate of the sulfur atom is the formation of sulfate ions.

The efficiency of photodegradation is dependent on several factors, including the pH of the water, the concentration of the surfactant, the amount and type of photocatalyst used, and the intensity of the light source. researchgate.netresearchgate.net For instance, the degradation of some anionic surfactants is more effective in acidic conditions, while for others, neutral or alkaline pH may be optimal. researchgate.netresearchgate.net

Table 1: Research Findings on the Photocatalytic Degradation of Related Anionic Surfactants

Vii. Analytical Characterization Techniques for Disodium 4 Decyl 2 Sulphonatosuccinate

Spectroscopic Analysis (e.g., NMR, FT-IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental tools for elucidating the molecular structure of Disodium (B8443419) 4-decyl 2-sulphonatosuccinate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the molecular framework.

¹H NMR: The ¹H NMR spectrum would confirm the presence of the decyl chain, the succinate (B1194679) backbone, and the specific arrangement of protons. For a similar compound, dioctyl sulfosuccinate (B1259242) sodium salt, characteristic signals are observed for the terminal methyl groups of the alkyl chains, the extensive methylene (B1212753) (-CH₂-) groups, the methine (-CH-) proton adjacent to the sulfonate group, and the methylene protons of the succinate backbone. chemicalbook.com For Disodium 4-decyl 2-sulphonatosuccinate, one would expect to see:

A triplet signal for the terminal methyl (-CH₃) group of the decyl chain around δ 0.8-0.9 ppm.

A broad multiplet for the methylene (-CH₂-) groups of the decyl chain between δ 1.2-1.6 ppm.

A triplet for the methylene group attached to the ester oxygen (-OCH₂-) around δ 4.0-4.2 ppm.

Signals for the succinate backbone protons (-CH- and -CH₂-) in the δ 2.8-4.5 ppm region. The chemical shifts are referenced to a standard like tetramethylsilane. rsc.org

¹³C NMR: The ¹³C NMR spectrum complements the proton data by identifying each unique carbon environment. rsc.org Key signals would include those for the carbonyl carbons of the ester groups (δ 170-175 ppm), the carbons of the decyl chain, and the carbons of the sulfonate-substituted succinate core.

Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would exhibit characteristic absorption bands. researchgate.net For sulfated and ester-containing compounds, these typically include: researchgate.netnih.gov

~2925 cm⁻¹ and ~2855 cm⁻¹: Strong C-H stretching vibrations from the methylene and methyl groups of the decyl tail.

~1735 cm⁻¹: A strong C=O stretching band from the ester carbonyl groups.

~1215 cm⁻¹ and ~1050 cm⁻¹: Strong S=O and S-O stretching bands, respectively, which are characteristic of the sulfonate group.

~1100 cm⁻¹: A C-O stretching band associated with the ester linkage. researchgate.net

Mass Spectrometry (MS) Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (Molecular Formula: C₁₄H₂₄Na₂O₇S), high-resolution mass spectrometry would confirm its exact mass. The predicted monoisotopic mass of the free acid form (C₁₄H₂₆O₇S) is approximately 338.14 Da. In MS analysis, various adducts can be observed.

Adduct TypeCalculated m/z
[M-2Na+3H]⁺339.14720
[M-Na+H]361.12914
[M-2Na+H]⁻337.13264

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is most useful for molecules containing chromophores (light-absorbing groups), such as aromatic rings or conjugated double bonds. Since the structure of this compound lacks a significant chromophore, it is not expected to show strong absorption in the UV-Vis range. Therefore, UV-Vis spectroscopy is less useful for its structural identification but can be employed for quantitative analysis if the compound is part of a formulation with a chromophore-containing substance or if indirect detection methods are used. thermofisher.com

Chromatographic Separation Methods (e.g., HPLC, GC, Ion Chromatography)

Chromatographic techniques are essential for separating this compound from reaction byproducts, impurities, or other components in a mixture, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) HPLC is the most common chromatographic method for analyzing non-volatile, ionic surfactants like this compound. thermofisher.com

Mode: Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is non-polar (e.g., C18 or C8) and the mobile phase is a more polar mixture, such as acetonitrile (B52724) and water. hitachi-hightech.comnih.gov

Detection: Since the surfactant lacks a strong UV chromophore, detection can be challenging. Alternative detection methods are often necessary, including:

Suppressed Conductivity Detection: This provides excellent selectivity and sensitivity for ionic species. thermofisher.com

Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD): These are universal detectors that respond to non-volatile analytes after the mobile phase has been evaporated. CAD generally offers better sensitivity and a more uniform response than ELSD. thermofisher.com

Indirect Photometric Detection: This involves adding a UV-absorbing ionic species to the mobile phase, which forms an ion-pair with the surfactant, allowing for its detection with a standard UV detector. nih.gov

Gas Chromatography (GC) Gas chromatography is generally unsuitable for the direct analysis of this compound. As a salt, it is non-volatile and would thermally decompose at the high temperatures required for GC analysis. Analysis by GC would only be possible after a chemical derivatization step to convert the ionic sulfonate and carboxylate groups into more volatile, thermally stable forms.

Ion Chromatography Ion chromatography is a subset of HPLC specifically designed for the separation of ions. It can be used to quantify the sodium counter-ions or to analyze the sulfonate-containing surfactant itself using an appropriate ion-exchange column and conductivity detection.

Scattering Techniques for Aggregate Sizing (e.g., Dynamic and Static Light Scattering, SAXS/SANS)

As a surfactant, this compound self-assembles into aggregates (micelles) in solution above a certain concentration known as the critical micelle concentration (CMC). Scattering techniques are vital for characterizing the size and shape of these nanoscale structures.

Dynamic Light Scattering (DLS) DLS is a non-invasive technique used to measure the size of particles and molecules in suspension, making it ideal for characterizing surfactant micelles. researchgate.net The technique works by measuring the time-dependent fluctuations in the intensity of light scattered by the micelles undergoing Brownian motion. These fluctuations are used to calculate the diffusion coefficient, which is then converted into a mean hydrodynamic diameter (Dₕ) via the Stokes-Einstein equation. muser-my.com DLS is widely used to study how factors like surfactant concentration, temperature, pH, and ionic strength influence micelle size. researchgate.netacs.org

ParameterInformation Obtained
Hydrodynamic Diameter (Dₕ)The average size of the surfactant micelles in solution.
Polydispersity Index (PDI)A measure of the broadness of the micelle size distribution.
Scattered Light IntensityCan be used to determine the critical micelle concentration (CMC).

Static Light Scattering (SLS) While DLS measures the dynamics of the particles, SLS measures the time-averaged intensity of the scattered light as a function of angle and concentration. This information can be used to determine the weight-average molecular weight of the micelles and the second virial coefficient, which provides insight into micelle-solvent interactions.

Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) SAXS and SANS are powerful techniques that provide more detailed structural information about surfactant aggregates than light scattering. acs.org By analyzing the scattering pattern of X-rays or neutrons at very small angles, these methods can determine not only the size but also the shape (e.g., spherical, cylindrical, lamellar) and internal structure of the micelles.

Interfacial Tension and Surface Pressure Measurements

A primary function of a surfactant is to reduce the surface tension of a liquid or the interfacial tension between two immiscible liquids (e.g., oil and water). nih.gov Measuring these properties is key to characterizing the performance of this compound.

These measurements are typically performed using a tensiometer, which can operate based on several principles:

Du Noüy Ring and Wilhelmy Plate Methods: These are force-based methods where a platinum ring or plate is brought into contact with the liquid-liquid interface. biolinscientific.com The force required to pull the probe through the interface is measured and used to calculate the interfacial tension. researchgate.net

Pendant Drop/Rising Bubble Method: This is an optical method where the shape of a droplet of one liquid formed in another is analyzed. biolinscientific.comkinampark.com The interfacial tension is determined from the drop shape, which is governed by the balance between gravity and interfacial forces.

As the concentration of this compound in water increases, it adsorbs at the interface, causing a decrease in interfacial tension until the CMC is reached. At concentrations above the CMC, the interfacial tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.

Concentration (mol/L)Interfacial Tension (mN/m) - Representative Data
0 (Pure Water/Oil)50.0
1 x 10⁻⁵42.5
1 x 10⁻⁴35.0
1 x 10⁻³ (CMC)28.0
1 x 10⁻²27.9

Representative data showing the decrease in oil-water interfacial tension with increasing surfactant concentration.

Calorimetric Methods (e.g., Isothermal Titration Calorimetry) for Interaction Studies

Calorimetric methods measure the heat changes associated with chemical or physical processes. They are particularly valuable for studying the thermodynamics of surfactant self-assembly and interactions.

Isothermal Titration Calorimetry (ITC) ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event or a process like micellization. acs.orgmalvernpanalytical.com

Micellization Studies: To study the formation of micelles, a concentrated solution of this compound is titrated into a buffer solution. acs.org The resulting heat changes are measured after each injection. The plot of heat versus concentration shows a distinct transition at the CMC. From this single experiment, a complete thermodynamic profile of micellization can be obtained. researchgate.netdntb.gov.ua

Interaction Studies: ITC is also used to quantify the interaction between the surfactant and other molecules, such as polymers, proteins, or drugs, by measuring the enthalpy of binding. nih.gov

Thermodynamic ParameterSignificance in Micellization
Critical Micelle Concentration (CMC)Concentration at which micelle formation begins.
Enthalpy of Micellization (ΔHmic)Heat absorbed or released during the process; indicates the nature of intermolecular forces.
Entropy of Micellization (ΔSmic)Change in randomness; typically the main driving force for micellization (hydrophobic effect).
Gibbs Free Energy of Micellization (ΔGmic)Indicates the spontaneity of the process (always negative for spontaneous micellization). acs.org

Viii. Future Research Directions and Innovations

Development of Tailored Disodium (B8443419) 4-Decyl 2-Sulphonatosuccinate Derivatives

The core structure of Disodium 4-decyl 2-sulphonatosuccinate offers a versatile platform for chemical modification. Future research will focus on synthesizing derivatives with tailored properties by altering the alkyl chain (the "tail") and the counter-ions. The goal is to fine-tune the surfactant's performance for highly specific applications.

One promising area is the development of analogues for enhanced hydrophobic ion pairing, a strategy used to increase the lipophilicity of molecules. nih.gov Research has shown that modifying the alkyl residues of sulfosuccinate (B1259242) surfactants can significantly improve their effectiveness as counterions. nih.gov For instance, studies on docusate, a related dialkyl sulfosuccinate, have inspired the synthesis of derivatives with different tail structures to optimize their properties beyond their original design. nih.gov By systematically investigating various alkyl groups—longer, more branched, or containing different functional groups—researchers can create derivatives of this compound with precisely controlled solubility, emulsification capacity, and interfacial behavior.

A key research finding demonstrated that conjugating highly lipophilic alkyl tails to the polar sulfosuccinate head-group leads to a significant improvement in the hydrophobicity of the resulting complexes. nih.gov This allows for the design of superior counterions for various applications. nih.gov

Table 1: Comparison of Lipophilicity for Tailored Sulfosuccinate Derivatives vs. Docusate
Surfactant DerivativeKey Structural FeaturePartition Coefficient Improvement (vs. Docusate)Solubility Improvement in 1-octanol (B28484) (vs. Docusate)
Dioleyl sulfosuccinateContains oleyl (C18, unsaturated) alkyl tailsUp to 8.3-foldUp to 26.5-fold
Bis(isotridecyl) sulfosuccinateContains isotridecyl (C13, branched) alkyl tailsUp to 6.7-foldUp to 44.0-fold

This table illustrates how modifying the alkyl tails of a sulfosuccinate surfactant enhances properties critical for hydrophobic ion pairing, based on findings from a 2022 study. Data sourced from reference nih.gov.

Computational Chemistry and Molecular Dynamics Simulations of Surfactant Systems

Computational methods are becoming indispensable tools for accelerating surfactant research and development. Molecular dynamics (MD) simulations, in particular, offer profound insights into the behavior of surfactant molecules at the atomic level. Future work will increasingly apply these techniques to systems containing this compound to predict and understand their properties before undertaking extensive laboratory work.

MD simulations can model the entire self-assembly process, from individual surfactant molecules (unimers) in solution to the formation of complex aggregates like micelles. scilit.com These simulations provide detailed information on micellar structure, shape, size distribution, and the distribution of counterions (like sodium) around the hydrophilic head-groups. scilit.comscilit.com For this compound, this would allow researchers to understand how changes in concentration, temperature, or the presence of other substances affect its aggregation behavior.

Furthermore, computational studies can elucidate the dynamics of chemical reactions involving surfactants. nih.gov Quasiclassical trajectory simulations can reveal the step-by-step mechanisms of bond formation and breaking, providing insights that are difficult to obtain through experimental means alone. nih.govnih.gov

Table 2: Applications of Molecular Dynamics Simulations in Surfactant Research
Simulation FocusKey Insights ObtainableRelevance to this compound
Micelle Formation & StructureAggregation number, micelle shape and size, core hydrophobicity, headgroup hydration.Predicting its behavior in formulations and its effectiveness as an emulsifier or solubilizer.
Counterion DistributionLocation and binding energy of counterions (e.g., Na+) near the sulfonate headgroup.Understanding the stability of micelles and their interaction with other charged species.
Interfacial DynamicsAdsorption at liquid-air or liquid-liquid interfaces, reduction of surface tension.Optimizing its function as a wetting agent, foaming agent, or emulsifier.
Interaction with Other MoleculesBinding of active ingredients, oils, or polymers within the micellar structure.Designing effective delivery systems and complex formulations for industrial or personal care products.

This table outlines the types of insights that can be gained from applying molecular dynamics simulations to surfactant systems, based on methodologies used for compounds like sodium dodecyl sulfate (B86663). scilit.comscilit.com

Advancements in Sustainable Production and Circular Economy Principles

The chemical industry is undergoing a significant shift towards sustainability, driven by consumer demand and regulatory frameworks. agritechem.comcesio.eu Future research on this compound will heavily emphasize the integration of green chemistry and circular economy principles into its life cycle. univarsolutions.co.ukresearchgate.net

Key areas of innovation include:

Green Chemistry in Synthesis: The development of more efficient and environmentally benign production methods is crucial. This includes the use of novel catalysts to lower the energy requirements of the esterification and sulfonation steps, minimizing waste generation and avoiding the use of hazardous reagents.

Life Cycle Assessment (LCA): Comprehensive LCAs will be essential to evaluate the environmental impact of the surfactant from cradle to grave. cesio.eu This holistic assessment considers everything from raw material sourcing and manufacturing to its use phase and end-of-life biodegradability, ensuring that a switch to "greener" feedstocks does not have unintended negative consequences, such as impacting land use for food production. cesio.eu

Circular Economy Models: Moving beyond the linear "produce-use-dispose" model, research will investigate "cradle-to-cradle" approaches. univarsolutions.co.uk This could involve designing processes where waste streams from one industrial process become the feedstock for producing the surfactant, or developing methods to recover and reuse the surfactant in industrial applications.

Integration into Advanced Functional Materials and Nanotechnologies

The unique interfacial properties of this compound make it a valuable component for the development of advanced materials and nanotechnologies. researchgate.net Its role typically involves acting as a stabilizer, dispersing agent, or template in the synthesis of nanoscale structures. researchgate.net

Future research will explore its integration into:

Nanocomposites: In the creation of materials like NiMoO4/nanographite composites for supercapacitor electrodes, surfactants are critical for ensuring that nanoparticles are uniformly dispersed and properly adhere to a substrate. plos.org this compound could be used to create stable dispersions of nanographite or other nanomaterials, preventing agglomeration and enhancing the electrochemical performance of the final device. plos.org

Nanoparticle Synthesis and Functionalization: Surfactants play a key role in controlling the size, shape, and surface properties of nanoparticles during their synthesis. Research into the synthesis of nitrogen-doped carbon nanodots, for example, highlights the need for molecules that can control growth and provide a functional surface for solubility and further modification. nih.gov The amphiphilic nature of this compound could be leveraged to create stable, water-soluble nanoparticles for use in areas like bioimaging or optoelectronics. nih.gov

Stimuli-Responsive Systems: By incorporating functional groups into tailored derivatives, it may be possible to create "smart" surfactant systems that respond to external stimuli such as pH, temperature, or light. This could lead to materials that release an active ingredient on demand or change their interfacial properties in a controlled manner.

Exploration of Novel Interfacial Applications

Building on its fundamental properties, future research will aim to apply this compound and its derivatives in novel and technologically advanced interfacial applications.

Potential areas of exploration include:

Advanced Emulsion Systems: Creating highly stable and monodisperse nano- and micro-emulsions for specialized applications. This includes formulations for enhanced oil recovery, complex agrochemical delivery systems, and novel food-grade emulsions.

Microfluidics: In microfluidic devices, the precise control of fluid flow and interfacial tension is paramount. Surfactants are used to modify surface wettability and prevent the adsorption of molecules onto channel walls. The specific properties of this compound could be harnessed to enable complex operations in "lab-on-a-chip" systems for diagnostics or chemical synthesis.

Biomimetic Systems: Research may focus on using the surfactant to create systems that mimic biological membranes or other interfacial structures. This could involve forming stable vesicles or liposomes that can encapsulate and protect sensitive molecules, though without a direct therapeutic dosage context.

Mineral and Material Processing: Surfactants are used in flotation processes to separate valuable minerals from ore. researchgate.net Tailored derivatives of this compound could be developed to selectively bind to specific mineral surfaces, improving the efficiency and selectivity of mineral processing operations.

Q & A

Basic: What are the critical steps in synthesizing Disodium 4-decyl 2-sulphonatosuccinate, and how can reaction efficiency be optimized?

Synthesis typically involves esterification of maleic anhydride with decyl alcohol, followed by sulfonation and neutralization with sodium hydroxide. Key optimization steps include:

  • Stoichiometric control : Precise molar ratios of reactants (e.g., maleic anhydride to decyl alcohol) to minimize side products like monoesters.
  • Temperature modulation : Maintaining temperatures below 80°C during esterification to prevent thermal degradation.
  • Purification : Use of solvent extraction or column chromatography to isolate the disodium salt from unreacted intermediates. Reaction progress can be monitored via FT-IR (disappearance of anhydride peaks at ~1850 cm⁻¹) or HPLC .

Basic: Which spectroscopic methods are most effective for characterizing the molecular structure of this compound?

  • FT-IR : Confirms sulfonate (-SO₃⁻) groups via peaks at 1040–1220 cm⁻¹ and ester carbonyl (C=O) at ~1730 cm⁻¹.
  • ¹H/¹³C NMR : Assign alkyl chain protons (δ 0.8–1.5 ppm for -CH₂ and -CH₃) and ester carbonyl carbons (δ 170–175 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 410.135 g/mol for C₁₆H₂₈Na₂O₇S) and fragmentation patterns. Cross-referencing with homologs (e.g., C12 variant, CAS 13192-12-6) aids spectral interpretation .

Advanced: How does the alkyl chain length (e.g., decyl vs. dodecyl) influence the micellization behavior of sulfosuccinate surfactants in aqueous solutions?

Longer alkyl chains (e.g., C12 vs. C10) reduce critical micelle concentration (CMC) due to increased hydrophobicity. For example:

  • CMC determination : Use tensiometry (drop shape analysis) or conductometry to measure surface tension vs. concentration.
  • Trends : A study on C12 sulfosuccinate (CAS 13192-12-6) reported a CMC of ~0.5 mM, while shorter chains (C10) may exhibit higher CMC (~1–2 mM).
  • Experimental design : Compare homologs (C10, C12, C14) under identical conditions (pH, temperature) to isolate chain-length effects .

Advanced: What experimental strategies can resolve contradictions in reported toxicity data for this compound in biomedical applications?

  • Purity standardization : Adhere to USP guidelines (e.g., reagent-grade purity ≥99.5%) to eliminate impurities influencing toxicity .
  • Model systems : Compare in vitro (e.g., cell viability assays using HaCaT or HEK293 cells) with in vivo (e.g., zebrafish embryotoxicity) results to assess biological relevance.
  • Dose-response analysis : Use logarithmic dilution series to identify threshold effects and EC₅₀ values .

Basic: What are the key physicochemical properties (e.g., solubility, CMC) of this compound relevant to its application as a surfactant?

  • Solubility : Highly water-soluble due to ionic sulfonate groups; solubility decreases in polar organic solvents (e.g., ethanol).
  • CMC : Determined via surface tension measurements; expected range ~1–2 mM for C10 (extrapolated from C12 data in ).
  • Aggregation number : Use dynamic light scattering (DLS) to measure micelle size (e.g., 2–5 nm for C12 analogs) .

Advanced: How can researchers design experiments to investigate the interaction of this compound with lipid bilayers or proteins?

  • Lipid bilayer studies :
    • Fluorescence quenching : Incorporate pyrene probes to monitor membrane disruption (e.g., changes in I₁/I₃ ratio).
    • Differential scanning calorimetry (DSC) : Measure phase transition shifts in DPPC liposomes upon surfactant addition.
  • Protein interactions :
    • Circular dichroism (CD) : Track conformational changes in model proteins (e.g., BSA) at varying surfactant concentrations.
    • Surface plasmon resonance (SPR) : Quantify binding kinetics to immobilized proteins .

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